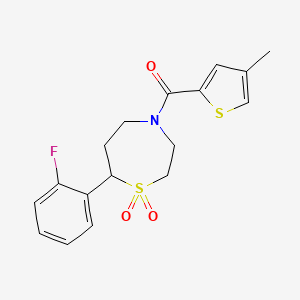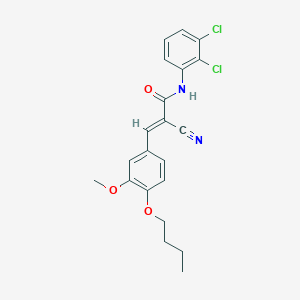
Ganoderlactone D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganoderlactone D is a triterpenoid compound isolated from the Ganoderma species, particularly Ganoderma lucidum. This compound is known for its diverse biological activities, including antioxidant, antidiabetic, and anticancer properties . The structure of this compound includes a pentacyclic triterpene framework with multiple hydroxyl groups, which contribute to its bioactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ganoderlactone D involves several steps, starting from simpler triterpenoid precursors. The key steps include oxidation, reduction, and cyclization reactions to form the characteristic pentacyclic structure. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Ganoderma lucidum using solvents like ethanol or methanol. The extracts are then purified using chromatographic techniques to isolate this compound. Advances in biotechnological methods, such as fermentation and genetic engineering, are also being explored to enhance the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ganoderlactone D undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive triterpenoids.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its antidiabetic, anticancer, and antioxidant properties. .
Industry: Potential use in the development of nutraceuticals and functional foods due to its health benefits.
Wirkmechanismus
Ganoderlactone D exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species and enhances the activity of endogenous antioxidant enzymes.
Antidiabetic Activity: It inhibits enzymes like α-glucosidase, reducing glucose absorption in the intestines and improving insulin sensitivity.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
Ganoderlactone D is unique among triterpenoids due to its specific hydroxylation pattern and pentacyclic structure. Similar compounds include:
Ganoderlactone A: Differs in the position and number of hydroxyl groups.
Ganoderlactone B: Has a different oxidation state at certain positions.
Ganoderlactone C: Varies in the configuration of the pentacyclic ring system.
These compounds share some biological activities with this compound but differ in their potency and specific effects due to structural variations .
Eigenschaften
IUPAC Name |
(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O7/c1-23(2)14-11-13(28)19-20(24(14,3)9-7-16(23)29)21(32)22(33)26(5)15(12-17(30)27(19,26)6)25(4)10-8-18(31)34-25/h13-16,22,28-29,33H,7-12H2,1-6H3/t13-,14?,15+,16-,22+,24-,25+,26-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCKLFZPYIWUFJ-REORPRAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC(C3=C2C(=O)C(C4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC(=O)O1)[C@H]2CC(=O)[C@@]3([C@@]2([C@@H](C(=O)C4=C3[C@H](CC5[C@@]4(CC[C@@H](C5(C)C)O)C)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2538466.png)


![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538474.png)





![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)


![ethyl 2-[6-(3-chloro-4-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2538485.png)
![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)
